molecular formula C21H19N3O2S2 B13379324 4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide

4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide

Cat. No.: B13379324
M. Wt: 409.5 g/mol
InChI Key: JNLGBPGMDGQKMF-UHFFFAOYSA-N
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Description

4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide typically involves the following steps:

    Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methyl and phenyl groups can be done through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the benzothiadiazine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Use of crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.

Uniqueness

4-methyl-N-(7-methyl-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(2H)-ylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

(NZ)-4-methyl-N-(7-methyl-3-phenyl-4H-1λ4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C21H19N3O2S2/c1-15-8-11-18(12-9-15)28(25,26)24-27-20-14-16(2)10-13-19(20)22-21(23-27)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23)

InChI Key

JNLGBPGMDGQKMF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S\2/C3=C(C=CC(=C3)C)NC(=N2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S2C3=C(C=CC(=C3)C)NC(=N2)C4=CC=CC=C4

Origin of Product

United States

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